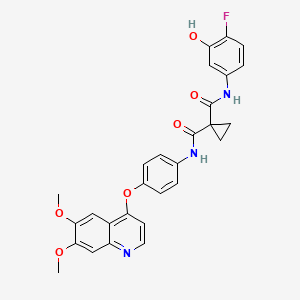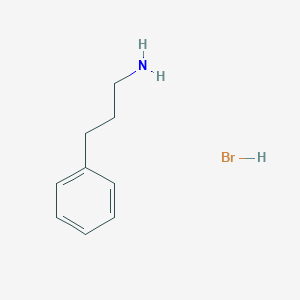
Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a proline derivative, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine and proline derivatives. One common method involves the reaction of benzyl chloride with piperidine under controlled conditions to form benzylpiperidine . This intermediate is then reacted with a proline derivative in the presence of a coupling agent to form the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted benzyl derivatives. These products have their own applications in different fields of research and industry.
Scientific Research Applications
Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include benzylamine, benzyl chloride, and benzyl benzoate, which share structural similarities with Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride .
Uniqueness
What sets this compound apart is its unique combination of a benzyl group, a piperidine ring, and a proline derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H25ClN2O3 |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
benzyl (2R)-1-[(3S)-piperidine-3-carbonyl]pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H24N2O3.ClH/c21-17(15-8-4-10-19-12-15)20-11-5-9-16(20)18(22)23-13-14-6-2-1-3-7-14;/h1-3,6-7,15-16,19H,4-5,8-13H2;1H/t15-,16+;/m0./s1 |
InChI Key |
HWIITPQVKOFXRH-IDVLALEDSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)N2CCC[C@@H]2C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCCC2C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)




![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)

![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)




![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)

